
alpha-Fructoselysine Dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-Fructoselysine Dihydrochloride is a compound formed by the reaction of glucose and lysine, resulting in an Amadori product. This compound is significant in the study of glycation processes and is often used in research related to diabetes and other metabolic disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
Alpha-Fructoselysine Dihydrochloride is synthesized through the Maillard reaction, where glucose reacts with lysine under controlled conditions. The reaction typically involves heating the mixture of glucose and lysine in an aqueous solution, followed by purification steps to isolate the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale Maillard reactions, often using bioreactors to maintain optimal conditions for the reaction. The process includes steps such as mixing, heating, and purification to ensure high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
Alpha-Fructoselysine Dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of advanced glycation end-products (AGEs).
Reduction: The compound can be reduced to simpler sugar derivatives.
Substitution: It can participate in substitution reactions where functional groups are replaced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include glucosepane, a lysine-arginine cross-link, and other AGEs, which are significant in the study of aging and diabetes .
Scientific Research Applications
Alpha-Fructoselysine Dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study glycation and Maillard reactions.
Biology: Helps in understanding protein glycation and its effects on cellular functions.
Medicine: Utilized in research related to diabetes, as it is a precursor to AGEs, which are biomarkers for the disease.
Industry: Employed in the food industry to study the effects of heat processing on food quality and safety.
Mechanism of Action
The mechanism of action of Alpha-Fructoselysine Dihydrochloride involves its breakdown into glucose and lysine by enzymes such as fructoselysine-6-kinase and fructoselysine 6-phosphate deglycase. These enzymes are part of the metabolic pathway in Escherichia coli, which utilizes the compound as a nutrient source .
Comparison with Similar Compounds
Similar Compounds
Fructosyl-lysine: Another Amadori product formed by the reaction of glucose and lysine.
Glucosepane: A lysine-arginine cross-link formed from the breakdown of Alpha-Fructoselysine Dihydrochloride.
Furosine: A compound formed from the acid-catalyzed hydrolysis of fructoselysine
Uniqueness
This compound is unique due to its specific formation through the Maillard reaction and its role as a precursor to significant AGEs. Its study provides insights into the glycation process and its implications in metabolic disorders .
Properties
Molecular Formula |
C12H24N2O7 |
|---|---|
Molecular Weight |
308.33 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]hexanoic acid |
InChI |
InChI=1S/C12H24N2O7/c13-4-2-1-3-7(11(18)19)14-6-12(20)10(17)9(16)8(15)5-21-12/h7-10,14-17,20H,1-6,13H2,(H,18,19)/t7-,8+,9+,10-,12?/m0/s1 |
InChI Key |
MJTOFLFMNGKVNS-PPNLDZOPSA-N |
Isomeric SMILES |
C1[C@H]([C@H]([C@@H](C(O1)(CN[C@@H](CCCCN)C(=O)O)O)O)O)O |
Canonical SMILES |
C1C(C(C(C(O1)(CNC(CCCCN)C(=O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-[9-(5-methyl-1,2-oxazol-3-yl)-7,10-dioxo-7,8,9,10-tetrahydrobenzo[7,8]chromeno[2,3-c]pyrrol-8-yl]benzoate](/img/structure/B14090915.png)
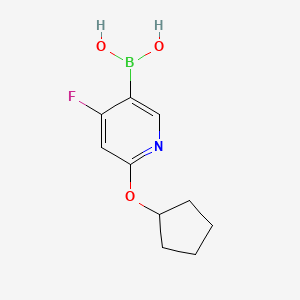
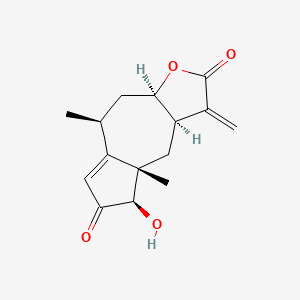
![3-(3,4-Dimethoxyphenyl)-2-methyl-5-{[(4-methylphenyl)sulfanyl]methyl}pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B14090921.png)
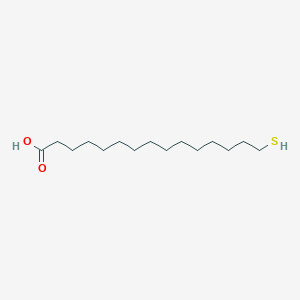
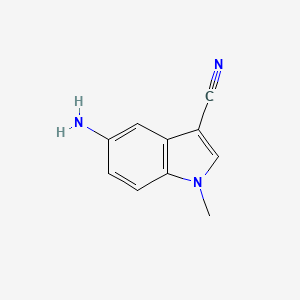
![2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazol-5-yl]-4-ethyl-5-[(3-methoxybenzyl)oxy]phenol](/img/structure/B14090938.png)
![2-[[2-[[2-[[2-[4-[(4-Hydroxyphenyl)methyl]-2-methyl-5-oxoimidazolidin-1-yl]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B14090945.png)
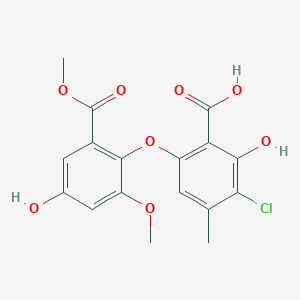
![(3E)-3-(3-chloro-4-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-4-(3,4-dimethoxyphenyl)-5-(pyridin-3-ylmethyl)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B14090960.png)
![1-(4-Hydroxy-3-methoxyphenyl)-6,7-dimethyl-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090963.png)
![10,16-bis[4-tert-butyl-2,6-di(propan-2-yl)phenyl]-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B14090976.png)
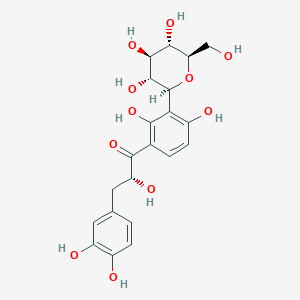
![6-Bromo-4-chloro-pyrrolo[1,2-b]pyridazine](/img/structure/B14090982.png)
